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molecular formula C14H21NO2S B8551457 5-(tert-Butylsulfanyl)-2-propoxybenzamide CAS No. 61627-18-7

5-(tert-Butylsulfanyl)-2-propoxybenzamide

Cat. No. B8551457
M. Wt: 267.39 g/mol
InChI Key: QBYDIOPLRPEBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04039544

Procedure details

t-Butanol (16 g.) was added to an aqueous sulphuric acid solution (200 ml.; containing 75% w/w sulphuric acid) cooled in ice-water. The mixture was stirred until all the t-butanol had dissolved, and then 2-propoxy-5-mercaptobenzamide (20 g.; prepared as described in Reference Example 2) was added in small portions with stirring during 15 minutes. After all the solid had dissolved the mixture was allowed to warm up to room temperature and kept at that temperature for 15 minutes. The solution was diluted with water (600 ml.), and the precipitated solid was filtered off and dissolved in chloroform (200 ml.). The chloroform solution was then washed with aqueous sodium hydroxide solution (2N; 40 ml.) and then with water (3 × 20 ml.), and dried over sodium sulphate. The solvent was removed in vacuo and the residue was recrystallised from aqueous ethanol, to give 5-t-butylthio-2-propoxybenzamide (15 g.), m.p. 135.5° - 137.5° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](O)([CH3:4])([CH3:3])[CH3:2].S(=O)(=O)(O)O.[CH2:11]([O:14][C:15]1[CH:23]=[CH:22][C:21]([SH:24])=[CH:20][C:16]=1[C:17]([NH2:19])=[O:18])[CH2:12][CH3:13]>O>[C:1]([S:24][C:21]1[CH:22]=[CH:23][C:15]([O:14][CH2:11][CH2:12][CH3:13])=[C:16]([CH:20]=1)[C:17]([NH2:19])=[O:18])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(CC)OC1=C(C(=O)N)C=C(C=C1)S
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring during 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
DISSOLUTION
Type
DISSOLUTION
Details
After all the solid had dissolved the mixture
WAIT
Type
WAIT
Details
kept at that temperature for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform (200 ml.)
WASH
Type
WASH
Details
The chloroform solution was then washed with aqueous sodium hydroxide solution (2N; 40 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water (3 × 20 ml.), and dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from aqueous ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)SC=1C=CC(=C(C(=O)N)C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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